N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide
Description
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c1-16-12-13-18(22-26-19-10-6-14-24-23(19)28-22)15-20(16)25-21(27)11-5-9-17-7-3-2-4-8-17/h2-4,6-8,10,12-15H,5,9,11H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBVYQQLLARLJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)CCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of the Thiazolo[5,4-b]pyridine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the thiazolo[5,4-b]pyridine ring.
Substitution Reactions:
Amidation: The final step involves the formation of the butanamide moiety through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of automated synthesis equipment and high-throughput screening methods to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1. Mechanism of Action
The primary mechanism of action involves the inhibition of phosphoinositide 3-kinase (PI3K), an enzyme crucial in multiple signaling pathways associated with cell growth and survival. By inhibiting PI3K, the compound disrupts the PI3K/AKT/mTOR signaling pathway, which is often upregulated in cancer cells. This disruption can lead to:
- Inhibition of cell proliferation
- Induction of apoptosis (programmed cell death)
- Cell cycle arrest
2. Therapeutic Applications
Given its mechanism of action, N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide has potential applications in:
-
Cancer Therapy : The compound has shown promising results in preclinical studies targeting various cancer cell lines, including lung (A549), breast (MCF7), and cervical (HeLa) cancers.
Cell Line IC50 (µM) Mechanism A549 15.0 Apoptosis induction MCF7 12.5 Cell cycle arrest HeLa 10.0 Enzyme inhibition
3. Case Studies
Several studies have highlighted the efficacy of this compound:
- A549 Cell Line Study : Demonstrated significant cytotoxicity with an IC50 value of 15 µM through apoptosis induction.
- MCF7 Cell Line Study : Reported an IC50 value of 12.5 µM, indicating cell cycle arrest at the G1 phase.
- HeLa Cell Line Study : Showed an IC50 value of 10 µM with evidence of enzyme inhibition critical for cancer cell survival.
Pharmacokinetics and Toxicology
Initial pharmacokinetic assessments suggest that this compound may exhibit favorable absorption and distribution properties. However, comprehensive toxicological studies are necessary to evaluate its safety profile in vivo.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Comparison of Thiazolo[5,4-b]pyridine Derivatives
Key Observations :
- Steric Effects : The 2-methyl group on the phenyl ring may reduce steric hindrance compared to bulkier substituents (e.g., trifluoromethyl groups in ), favoring target engagement .
- Electronic Properties : Sulfonamide analogs (e.g., ) exhibit higher electronegativity, which could influence binding affinity to charged residues in enzymatic pockets .
Pharmacological Potential
While specific activity data for the target compound are unavailable in the provided evidence, structurally related derivatives have demonstrated roles as c-KIT inhibitors () and kinase modulators (). The imidazo-fused analog in , for instance, may exhibit enhanced potency due to its extended π-system, whereas the target compound’s phenylbutanamide chain could prioritize metabolic stability .
Biological Activity
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-4-phenylbutanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Overview
The compound features a thiazolo[5,4-b]pyridine moiety, which is known for its diverse biological activities. Its structure can be represented as follows:
- Molecular Formula : C21H25N3OS
- Molecular Weight : 367.5 g/mol
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit tumor growth by interfering with critical cellular pathways involved in cancer progression. In particular, it has been noted for its ability to inhibit phosphoinositide 3-kinase (PI3K), a crucial enzyme in cell signaling pathways associated with cancer cell proliferation and survival.
- Antimicrobial Properties : Compounds within the thiazolo[5,4-b]pyridine class have demonstrated antibacterial and antifungal activities. For instance, derivatives have been tested against Escherichia coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 1 µg/mL .
The mechanisms through which this compound exerts its effects are still under investigation. However, the following pathways have been identified:
- Inhibition of PI3K : The compound's interaction with PI3K leads to alterations in downstream signaling pathways, affecting cell growth and metabolism.
- Cell Cycle Arrest : Some studies indicate that it may induce cell cycle arrest in cancer cells, leading to increased apoptosis (programmed cell death) and reduced tumor growth rates .
Table 1: Summary of Biological Activities
Research Example
A study evaluated the biological activity of several thiazolo[5,4-b]pyridine derivatives, including this compound. The results indicated potent inhibitory effects against various microbial strains and a promising profile for anticancer applications due to its selective toxicity towards cancer cells over normal cells .
Q & A
Q. Key Challenges :
- Regioselectivity : Controlling the position of substituents on the thiazolo-pyridine ring requires careful optimization of reaction conditions (e.g., temperature, catalyst loading) .
- Purification : Silica gel chromatography or recrystallization is critical due to the compound’s hydrophobicity .
How is the compound characterized using spectroscopic and crystallographic methods?
Q. Basic Characterization
Q. Advanced Structural Analysis
- X-ray Crystallography : Resolves bond angles and packing interactions. Intramolecular hydrogen bonds (e.g., N–H⋯N) and weak C–H⋯π interactions stabilize the crystal lattice .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and formulation .
What in vitro models are used to study its biological activity, and how are contradictory data resolved?
Q. Basic Models
- Kinase Inhibition Assays : The thiazolo-pyridine scaffold is common in kinase inhibitors (e.g., CDK7). Dose-response curves (IC) are generated using ATP-competitive assays .
- Antimicrobial Testing : Similar compounds target bacterial enzymes like acps-pptase, assessed via broth microdilution (MIC values) .
Q. Advanced Conflict Resolution
- Mechanistic Profiling : If activity discrepancies arise (e.g., varying IC across cell lines), orthogonal assays (e.g., cellular thermal shift assays, CETSA) confirm target engagement .
- Metabolite Interference Testing : LC-MS/MS identifies off-target metabolites that may alter efficacy .
How do structural modifications (e.g., substituent changes) affect its efficacy and selectivity?
Q. Basic Structure-Activity Relationship (SAR)
Q. Advanced Optimization
- Cryo-EM Studies : Visualize ligand-enzyme interactions to guide substituent placement. For example, fluorination at the 2-methyl position enhances hydrophobic pocket binding .
- Free Energy Perturbation (FEP) Simulations : Predict binding free energy changes for virtual screening of derivatives .
What computational methods are employed to predict binding modes and pharmacokinetics?
Q. Basic Modeling
Q. Advanced Approaches
- Molecular Dynamics (MD) Simulations : Reveal conformational dynamics of the ligand-protein complex over 100+ ns trajectories .
- Quantum Mechanics/Molecular Mechanics (QM/MM) : Models electronic interactions at catalytic sites (e.g., ATP-binding pockets) .
How are stability and degradation profiles assessed under physiological conditions?
Q. Basic Stability Studies
Q. Advanced Analysis
- LC-HRMS/MS : Identifies degradation products (e.g., sulfoxide formation) and proposes degradation pathways .
- Accelerated Stability Testing : Uses Q model to extrapolate shelf life under varying temperatures .
What strategies mitigate off-target effects in preclinical studies?
Q. Basic Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
